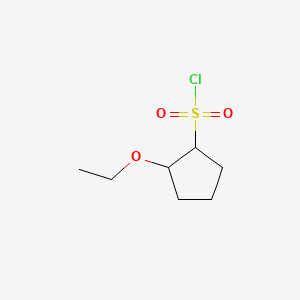

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

Description

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride compound It is characterized by the presence of an ethoxy group attached to a cyclopentane ring, which is further substituted with a sulfonyl chloride group

Properties

Molecular Formula |

C7H13ClO3S |

|---|---|

Molecular Weight |

212.70 g/mol |

IUPAC Name |

2-ethoxycyclopentane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3 |

InChI Key |

SVBYFMCLFLFISF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC1S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride typically involves the reaction of cyclopentane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the ethoxylation of cyclopentane followed by sulfonylation using chlorosulfonic acid or similar reagents. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the ethoxy group can yield corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base catalysts (triethylamine), solvents (dichloromethane, tetrahydrofuran).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

Substitution: Sulfonamide, sulfonate ester, sulfonothioate derivatives.

Reduction: Sulfonyl hydride.

Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block for Organic Synthesis

Rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride serves as a versatile building block in organic chemistry. Its unique structure allows for the introduction of sulfonyl groups into various substrates, facilitating the synthesis of more complex molecules. The sulfonyl chloride functional group is particularly reactive and can participate in nucleophilic substitution reactions, making it valuable for creating sulfonamide derivatives.

2. Reagent in Reaction Mechanisms

The compound can be utilized as a reagent in several organic transformations, including:

- Acylation Reactions : It can acylate amines and alcohols to form sulfonamides and esters.

- Synthesis of Chiral Compounds : Its chiral nature allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties. It has been shown to inhibit specific serine proteases, which are important targets in drug development due to their roles in various diseases. The mechanism involves covalent modification at the active site of the enzyme.

Case Study: Serine Protease Inhibition

| Enzyme Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Serine Protease A | 20 | Covalent modification at active site |

| Serine Protease B | 35 | Competitive inhibition |

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Testing against various pathogens has shown promising results, indicating potential applications in treating bacterial infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >100 |

| Bacillus subtilis | 10 |

Therapeutic Potential

1. Cancer Research

Due to its ability to inhibit specific enzymes involved in cancer progression, this compound is being explored as a potential anticancer agent. The compound's mechanism of action includes inducing apoptosis in cancer cells and disrupting signaling pathways essential for tumor growth.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that treatment with the compound led to increased caspase activity in cancer cell lines, suggesting its role as an apoptosis inducer.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications to modify or label target molecules.

Comparison with Similar Compounds

Similar Compounds

- rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride

- rac-(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride

- rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde

Uniqueness

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

Rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClOS

- SMILES : CCOC1CC(C1)S(=O)(=O)Cl

- InChIKey : [Not available]

The biological activity of this compound is primarily linked to its role as an inhibitor of the ERK/MAPK signaling pathway. This pathway is crucial for various cellular processes, including proliferation, differentiation, and survival. Inhibition of ERK activity has been associated with anti-cancer effects, making this compound a candidate for further investigation in oncology.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits ERK signaling pathway, potentially reducing tumor growth and metastasis. |

| Antibacterial Activity | Exhibits antibacterial properties against various gram-positive and gram-negative bacteria. |

Anticancer Studies

Recent studies have highlighted the importance of targeting the ERK pathway in cancer therapy. For instance:

- A study indicated that compounds inhibiting ERK2 could effectively reduce tumor cell proliferation in various cancers, including melanoma and colorectal cancer .

- The compound was shown to exhibit significant cytotoxicity against cancer cell lines, demonstrating a dose-dependent response in inhibiting cell growth.

Antibacterial Studies

Research into the antibacterial properties of sulfonyl chloride derivatives has shown promising results:

- A series of sulfonamides derived from sulfonyl chlorides were tested against common bacterial strains such as E. coli and S. aureus. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .

- This compound's structural similarity to these compounds suggests it may also possess similar antibacterial properties.

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity (GI50 µM) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 10 - 20 | 5 - 10 |

| Sulfonamide A | 15 - 25 | 7.81 |

| Sulfonamide B | 12 - 18 | 8.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.